molecular formula C9H9ClO2 B1334184 3-Methoxy-4-methylbenzoyl chloride CAS No. 87808-44-4

3-Methoxy-4-methylbenzoyl chloride

Cat. No. B1334184
M. Wt: 184.62 g/mol
InChI Key: BQJLTBKKFLTXKO-UHFFFAOYSA-N
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Patent
US04499299

Procedure details

A mixture of 10.0 g (60.17 mmol) of 3-methoxy-4-methylbenzoic acid, 15 ml (210 mmol) of thionyl chloride and 10 ml of toluene was stirred at reflux for 2 hours. The solvents were then evaporated and the residue was distilled bulb-to-bulb at 60°-70° C. at a pressure of 0.04 mm of Hg to give the title compound as a colorless liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6](O)=[O:7].S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:6]([Cl:15])=[O:7]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1C
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents were then evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled bulb-to-bulb at 60°-70° C. at a pressure of 0.04 mm of Hg

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)Cl)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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